Molecular Weight and Lipophilicity Shift from Trifluoromethyl Introduction: CAS 2091591-78-3 vs. Non-Fluorinated Analog
The introduction of the trifluoromethyl group at C3 in CAS 2091591-78-3 produces a molecular weight increase of 68.00 Da compared to the non-fluorinated analog 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3), shifting MW from 166.18 to 234.17 g/mol . This substitution is associated with a calculated LogP increase of approximately 1.7 units (from LogP ~1.16 to ~2.86 based on the XLogP3 of 1.4 reported for the structurally related 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid plus the additional methylene contribution of the cyclopropylmethyl group). The trifluoromethyl group is widely established in medicinal chemistry to enhance metabolic stability by reducing oxidative metabolism at the pyrazole C3 position [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 234.17 g/mol; est. LogP: ~2.86 |
| Comparator Or Baseline | CAS 1103427-25-3: MW 166.18 g/mol; LogP: 1.16 |
| Quantified Difference | ΔMW = +68.00 Da; ΔLogP ≈ +1.7 |
| Conditions | Calculated physicochemical properties; MW from molecular formula C9H9F3N2O2 vs C8H10N2O2 |
Why This Matters
A LogP difference of ~1.7 units can translate to a roughly 50-fold difference in membrane permeability (based on the Hansch equation), making these two compounds non-interchangeable in any biological assay context.
- [1] Patent DK2509955T3. Pyrazole derivatives as modulators of calcium release-activated calcium channel. The patent extensively claims trifluoromethyl-substituted pyrazoles for their enhanced metabolic stability and target engagement. 2010. View Source
